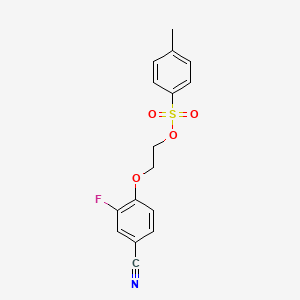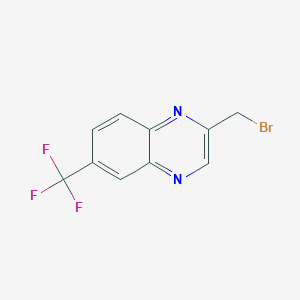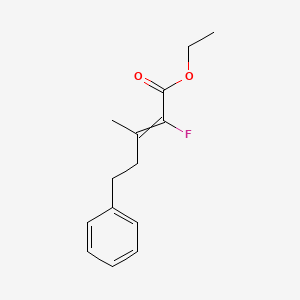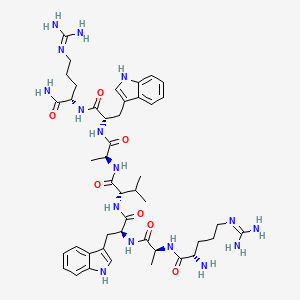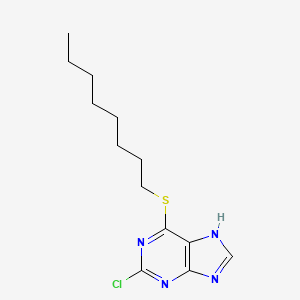
2-chloro-6-octylsulfanyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-octylsulfanyl-7H-purine is a chemical compound with the molecular formula C13H19ClN4S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry due to its presence in nucleotides and nucleic acids. The compound features a chlorine atom at the 2-position and an octylsulfanyl group at the 6-position on the purine ring.
准备方法
The synthesis of 2-chloro-6-octylsulfanyl-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative that has a suitable leaving group at the 6-position.
Substitution Reaction: The octylsulfanyl group is introduced via a nucleophilic substitution reaction, where an octylthiol reacts with the purine derivative.
Chlorination: The chlorine atom is introduced at the 2-position through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
2-chloro-6-octylsulfanyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to remove the chlorine atom or modify the octylsulfanyl group.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-chloro-6-octylsulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies involving nucleic acids and nucleotide analogs.
Medicine: Research into its potential as an anticancer agent or antiviral compound is ongoing, given the biological significance of purine derivatives.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-chloro-6-octylsulfanyl-7H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and octylsulfanyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or interference with nucleic acid synthesis, depending on the biological context.
相似化合物的比较
2-chloro-6-octylsulfanyl-7H-purine can be compared with other purine derivatives, such as:
2-chloro-6-methylsulfanyl-7H-purine: Similar structure but with a methylsulfanyl group instead of an octylsulfanyl group.
2-chloro-6-ethylsulfanyl-7H-purine: Features an ethylsulfanyl group.
2-chloro-6-phenylsulfanyl-7H-purine: Contains a phenylsulfanyl group.
The uniqueness of this compound lies in the length and hydrophobic nature of the octylsulfanyl group, which can affect its solubility, reactivity, and biological activity.
属性
CAS 编号 |
646510-47-6 |
|---|---|
分子式 |
C13H19ClN4S |
分子量 |
298.84 g/mol |
IUPAC 名称 |
2-chloro-6-octylsulfanyl-7H-purine |
InChI |
InChI=1S/C13H19ClN4S/c1-2-3-4-5-6-7-8-19-12-10-11(16-9-15-10)17-13(14)18-12/h9H,2-8H2,1H3,(H,15,16,17,18) |
InChI 键 |
HQXTWJWVHSGOGK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=NC(=NC2=C1NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


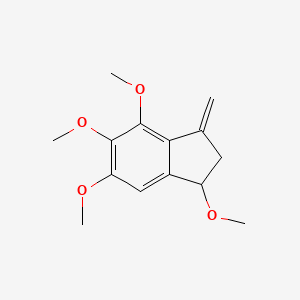

![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
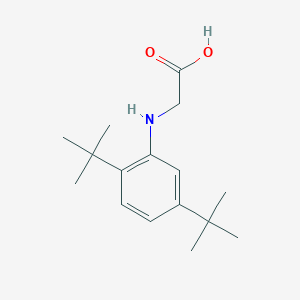
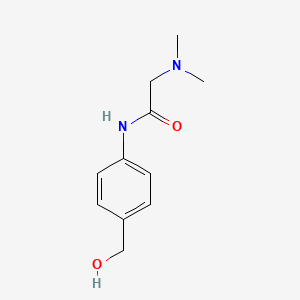

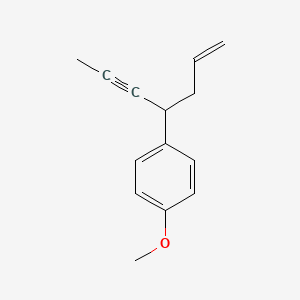
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
silane](/img/structure/B12603965.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
